Enhanced Vmax Depression in Cardiac Cells
Hydroquinidine (HQ) induces a significantly greater depression of the maximum upstroke velocity (Vmax) of cardiac action potentials, a key measure of Class I antiarrhythmic activity, compared to quinidine (Q). At a concentration of 50 µM, HQ depressed Vmax by 54.6% ± 1.4%, whereas Q depressed Vmax by only 45.9% ± 1.6% [1].
| Evidence Dimension | Vmax depression (sodium channel blockade) |
|---|---|
| Target Compound Data | 54.6% ± 1.4% depression |
| Comparator Or Baseline | Quinidine (Q): 45.9% ± 1.6% depression |
| Quantified Difference | Hydroquinidine exhibits 1.19-fold greater Vmax depression than quinidine |
| Conditions | 50 µM concentration; standard microelectrode technique; guinea pig ventricular cells |
Why This Matters
This data indicates that hydroquinidine hydrochloride is a more potent sodium channel blocker than quinidine, which is critical for researchers investigating or modeling Class I antiarrhythmic mechanisms.
- [1] Fautrez VM, Adamantidis MM, Caron JF, Libersa CC, Dupuis BA. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine. J Cardiovasc Pharmacol. 1992;19(3):308-318. doi:10.1097/00005344-199203000-00002 View Source
